molecular formula C18H20N2O B12558964 Ethanamine, 2,2'-oxybis[N-(phenylmethylene)- CAS No. 143029-04-3

Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-

Cat. No.: B12558964
CAS No.: 143029-04-3
M. Wt: 280.4 g/mol
InChI Key: FHQMUCDOIUTQBL-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is a chemical compound with the molecular formula C16H20N2O. This compound is known for its unique structure, which includes an ethanamine backbone linked by an oxygen atom and substituted with phenylmethylene groups. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- typically involves the reaction of ethanamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize byproducts. The use of fixed-bed reactors with acid-functionalized catalysts is common to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of amines and alcohols

    Substitution: Formation of substituted ethanamines

Scientific Research Applications

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 2,2’-oxybis-: Similar structure but lacks the phenylmethylene groups.

    N,N-Dimethylethanamine: Contains dimethyl groups instead of phenylmethylene groups.

    Benzylamine: Contains a benzyl group instead of the phenylmethylene linkage.

Uniqueness

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is unique due to its phenylmethylene substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and allows for specific interactions in biological and industrial applications, making it a valuable compound in various fields.

Properties

CAS No.

143029-04-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine

InChI

InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

FHQMUCDOIUTQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2

Origin of Product

United States

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